molecular formula C21H13FN4O4 B7697861 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide

Cat. No. B7697861
M. Wt: 404.3 g/mol
InChI Key: NDCZRMRSSMUWEG-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide, also known as FOBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery, cancer therapy, and imaging. FOBA belongs to the class of oxadiazole derivatives and has a molecular weight of 416.39 g/mol.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is its potential use in drug discovery. This compound has been found to exhibit promising activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the use of this compound in imaging, where it has shown excellent fluorescence properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 3-amino-5-nitro-1,2,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 2-nitroaniline to obtain this compound.

Scientific Research Applications

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is drug discovery, where this compound has been found to exhibit promising activity against various cancer cell lines. This compound has also been studied for its potential use in imaging, where it has shown excellent fluorescence properties.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O4/c22-14-11-9-13(10-12-14)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-17-7-3-4-8-18(17)26(28)29/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZRMRSSMUWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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